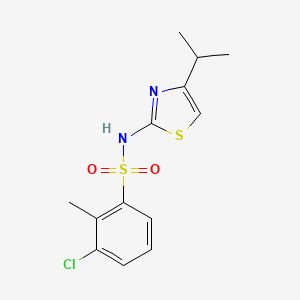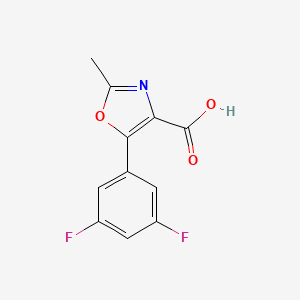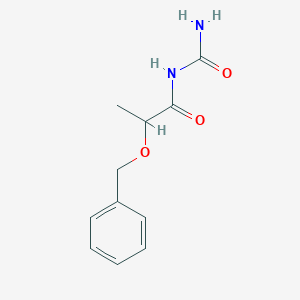
4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile is a complex organic compound that features a bromopyridine moiety linked to a tetrahydropyran ring via an aminomethyl group
Preparation Methods
The synthesis of 4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the bromopyridine derivative, which is then reacted with an aminomethyl tetrahydropyran intermediate. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Researchers are exploring its use in the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds to 4-((6-bromopyridin-2-yl-amino)methyl)tetrahydro-2H-pyran-4-carbonitrile include:
4-Cyanotetrahydropyran: A simpler analog with a nitrile group attached to a tetrahydropyran ring.
Tetrahydro-2H-pyran-2-yl derivatives: These compounds share the tetrahydropyran core but differ in their substituents, leading to varied chemical and biological properties.
Properties
Molecular Formula |
C12H14BrN3O |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
4-[[(6-bromopyridin-2-yl)amino]methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C12H14BrN3O/c13-10-2-1-3-11(16-10)15-9-12(8-14)4-6-17-7-5-12/h1-3H,4-7,9H2,(H,15,16) |
InChI Key |
QMBXCYHGGWCJKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC2=NC(=CC=C2)Br)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-(2-Fluoroethyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B8361445.png)



